molecular formula C16H10FN3O2S B6490595 6-fluoro-1-methyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one CAS No. 1358596-51-6

6-fluoro-1-methyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one

Cat. No. B6490595
CAS RN: 1358596-51-6
M. Wt: 327.3 g/mol
InChI Key: PGPZTGSQXIFBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Fluorine atoms, when added to organic molecules, can greatly influence their properties, including reactivity, stability, and bioavailability .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . Direct fluorination of thiophene with molecular fluorine (F2) is one method, but it is not selective due to the extreme reactivity of molecular fluorine .


Molecular Structure Analysis

The molecular structure of thiophene includes a five-membered ring made up of one sulfur atom . Fluorinated thiophene derivatives are widely used in various applications .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives can be complex and varied. For example, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Antiviral Activity

Indole derivatives, such as those found in the compound , have been reported to have antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been prepared and reported as antiviral agents .

Anti-inflammatory Activity

Thiophene derivatives have been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Both thiophene and indole derivatives have been reported to have anticancer activity . This suggests that the compound could potentially be used in cancer treatment.

Antimicrobial Activity

Thiophene derivatives have been found to have antimicrobial properties . This suggests that the compound could potentially be used in the treatment of various bacterial and fungal infections.

Material Science

Thiophene derivatives are also used in the fabrication of light-emitting diodes in material science . This suggests that the compound could potentially have applications in the electronics industry.

Inhibitors of Corrosion of Metals

Thiophene derivatives are used as inhibitors of corrosion of metals . This suggests that the compound could potentially have applications in industries where metal corrosion is a concern.

Antihypertensive Activity

Indole derivatives have been found to have antihypertensive activity . This suggests that the compound could potentially be used in the treatment of high blood pressure.

Mechanism of Action

The mechanism of action of thiophene derivatives can vary greatly depending on their specific structure and the target they interact with. They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of applications. The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

6-fluoro-1-methyl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3O2S/c1-20-8-11(14(21)10-7-9(17)4-5-12(10)20)16-18-15(19-22-16)13-3-2-6-23-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPZTGSQXIFBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-1-methyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.